molecular formula C9H10N2S B1375958 2-Propenethioamide, 3-amino-3-phenyl- CAS No. 88090-96-4

2-Propenethioamide, 3-amino-3-phenyl-

Cat. No. B1375958
CAS RN: 88090-96-4
M. Wt: 178.26 g/mol
InChI Key: PBDPEETVZXFWHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-amino-2-cyano-N-phenyl-3-(4-phenylpiperazin-1-yl)prop-2-enethioamide . The InChI code for this compound is 1S/C20H21N5S/c21-15-18(20(26)23-16-7-3-1-4-8-16)19(22)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10H,11-14,22H2,(H,23,26)/b19-18+ .

Scientific Research Applications

Synthesis and Antitumoral Activity

  • N-phenylpyrrolecarbothioamides, derived from 3-amino-3-(alkyl or arylamino)propenethioamides, have shown in vitro anticancer activity against various human cancer cell lines. Some compounds in this series demonstrated inhibitory effects on cancer cell growth generally at very low concentrations (Cocco, Congiu, & Onnis, 2003).

Synthetic Studies on Oxirane Compounds

Allylation and Radical Cyclization

  • The compound 3-phenylthio-2-(trimethylsilymethyl)propene has been used in [3+3] annulation, a process important for the preparation of methylenecyclohexanes. This demonstrates its utility in complex organic syntheses (Ward & Kaller, 1991).

Synthesis of Pyrazole Derivatives

  • 2-cyano-propenethioamides and 2-(ethoxycarbonyl)propenethioamides, key intermediates, were used for synthesizing new pyrazole derivatives. These findings have implications for the development of novel compounds in medicinal chemistry (Cocco, Congiu, Onnis, Bernard, & Piras, 1999).

Electrochemical Sensing

  • 2-((ferrocenylmethyl)amino)propane-1,3-diol and its derivatives have been employed in the development of electrochemical sensors, showcasing the potential of these compounds in analytical applications (Sek et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-amino-3-phenylprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDPEETVZXFWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00830627
Record name 3-Amino-3-phenylprop-2-enethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00830627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88090-96-4
Record name 3-Amino-3-phenylprop-2-enethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00830627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenethioamide, 3-amino-3-phenyl-
Reactant of Route 2
2-Propenethioamide, 3-amino-3-phenyl-

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